2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 3-chlorobenzyl chloride with piperazine to form 1-(3-chlorobenzyl)piperazine. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)pyrimidine: Another precursor used in the synthesis.
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to the combination of its piperazine and pyrimidine rings, along with the specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16ClF3N4 |
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Molecular Weight |
356.77 g/mol |
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H16ClF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 |
InChI Key |
KYWDEQVAFJTFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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